4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms within biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine, such as aniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide, while electrophilic substitution can be performed using bromine in chloroform.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide: Similar structure with the pyridine ring at the 2-position.
4-methyl-N-phenyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Similar structure with the pyridine ring at the 4-position.
4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide: Similar structure with the carboxamide group at the 4-position.
Uniqueness
4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to the specific positioning of the pyridine ring and the carboxamide group, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-phenyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-14(15(20)19-13-7-3-2-4-8-13)21-16(18-11)12-6-5-9-17-10-12/h2-10H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGOHIGIFGQQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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